6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 302.07 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “this compound” belongs, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
. This indicates that the compound has a molecular structure with 9 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its IUPAC name is this compound .Scientific Research Applications
Synthesis and Chemical Properties Research has been conducted on the synthesis and evaluation of heterocyclic compounds, including derivatives similar to 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, highlighting their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Such studies provide foundational knowledge for understanding the chemical behavior and potential therapeutic applications of these compounds (Abignente et al., 1982). Furthermore, derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for their anti-inflammatory and analgesic activity, demonstrating the versatility and potential utility of the core structure in medicinal chemistry (Di Chiacchio et al., 1998).
Catalysis and Reaction Mechanisms A study on the synthesis of imatinib base derivatives using 1,1′-carbonyldiimidazole as a catalyst under solvent-free conditions showcases the adaptability of imidazo[1,2-a]pyridine derivatives in pharmaceutical synthesis, highlighting their role in developing antimicrobial agents (Patoliya & Kharadi, 2013). This research indicates the potential of this compound in catalytic processes and drug development.
Structural and Analytical Studies The study of the crystal structures and charge distributions in related compounds provides insights into the electronic properties and reactivity of imidazo[1,2-a]pyridine derivatives. Such research aids in the design and synthesis of new molecules with tailored properties for specific applications (Tafeenko et al., 1996).
Environmental and Green Chemistry Efforts to synthesize imidazo[1,2-a]pyridines in aqueous media using iodine as a catalyst represent an environmentally sustainable approach, underlining the importance of green chemistry principles in the development of new synthetic methodologies. This research not only demonstrates the compound's versatility but also its potential for eco-friendly synthesis strategies (Bhutia et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives with different biological activities.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in an acute tb mouse model .
Biochemical Analysis
Biochemical Properties
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions are often mediated through binding to specific active sites on the enzymes, altering their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function . This binding can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, the compound may interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux and metabolite levels . For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes.
Properties
IUPAC Name |
6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXPPYIHLCQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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